molecular formula C14H16N2O B1506992 4-Piperidin-4-YL-quinoline 1-oxide CAS No. 885274-79-3

4-Piperidin-4-YL-quinoline 1-oxide

Cat. No.: B1506992
CAS No.: 885274-79-3
M. Wt: 228.29 g/mol
InChI Key: HAPWZHVNHWMCEJ-UHFFFAOYSA-N
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Description

Historical Development and Significance of Quinoline (B57606) N-Oxides in Organic Chemistry

Quinoline, a heterocyclic aromatic compound first extracted from coal tar in 1834, has long been a cornerstone in medicinal chemistry. acs.org Its N-oxide derivative, quinoline 1-oxide, has garnered significant attention as a versatile synthetic intermediate and a core component of various bioactive molecules. mdpi.com Historically, the N-oxide functionality was often seen as a metabolic byproduct of N-heterocyclic drugs. nih.gov However, its role has evolved dramatically as chemists recognized its unique properties.

The N-oxide group is highly polar and can form strong hydrogen bonds, which can be used to increase the solubility of drug candidates and modify membrane permeability. ijnrd.orgacs.org In synthetic chemistry, quinoline N-oxides are valuable precursors for producing substituted quinolines with high regioselectivity, a task that is often challenging with the parent quinoline. mdpi.comresearchgate.net The N-oxide can act as a directing group in metal-catalyzed C-H activation reactions and as an internal oxidant, facilitating the introduction of various functional groups onto the quinoline scaffold. acs.orgresearchgate.net This reactivity has been exploited in a multitude of organic transformations, including alkylations, aminations, and cycloadditions. bldpharm.com Furthermore, the quinoline N-oxide framework is found in natural products with antitumor and antimalarial properties, underscoring its biological relevance. mdpi.com

Evolution and Research Trajectories of Piperidine-Containing Heterocycles

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. ijnrd.orgrsc.org Its presence in numerous natural alkaloids and over 70 commercially available drugs, including blockbuster medications, highlights its importance in drug discovery. mdpi.comnih.govresearchgate.net

The evolution of piperidine in medicinal chemistry is tied to its favorable properties. The piperidine skeleton can significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. nih.gov It is often incorporated into drug candidates to enhance membrane permeability, improve receptor binding, and increase metabolic stability. nih.gov Research trajectories for piperidine-containing heterocycles are diverse, spanning a wide array of therapeutic areas. mdpi.comsmolecule.com Piperidine derivatives have been developed as anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory agents, as well as drugs targeting the central nervous system (CNS). mdpi.comresearchgate.net The versatility of the piperidine ring allows it to serve as a flexible building block, enabling chemists to fine-tune the spatial arrangement of functional groups and optimize interactions with biological targets. rsc.orgeurekaselect.com

Rationale for Investigating Hybrid Quinoline N-Oxide-Piperidine Scaffolds

The rationale for designing hybrid molecules like 4-Piperidin-4-YL-quinoline 1-oxide stems from the principle of pharmacophore hybridization. This strategy involves covalently linking two or more distinct pharmacophoric units to create a single molecule with a potentially enhanced or novel biological activity profile. nih.gov The goal is to achieve a synergistic effect, where the hybrid compound is more potent or has a better therapeutic index than its individual components.

In the context of a quinoline N-oxide-piperidine scaffold, the quinoline N-oxide moiety offers a unique electronic and steric profile, along with inherent biological activities. The piperidine ring, in turn, can improve drug-like properties such as solubility, lipophilicity, and metabolic stability, while also providing a vector for interacting with specific biological targets. nih.govnih.gov

Research into quinoline-piperidine hybrids has shown significant promise. For instance, studies on 4-aminoquinoline-piperidine conjugates have revealed potent antiplasmodium activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov Similarly, quinoline-piperazine (a related six-membered nitrogen heterocycle) hybrids have been synthesized and evaluated for their antibacterial and antituberculosis properties, with some derivatives showing excellent activity. rsc.orgnih.gov These findings support the hypothesis that combining these two privileged scaffolds can lead to the discovery of new and effective therapeutic agents, justifying the investigation of novel structural arrangements like that found in this compound.

Overview of Research Domains Pertaining to this compound

While extensive, dedicated research on the specific compound this compound (CAS No. 885274-79-3) is not widely available in published literature, its structural components suggest several potential research domains. bldpharm.com The fusion of the quinoline N-oxide and piperidine moieties points towards applications in areas where these individual scaffolds have proven valuable.

Potential research domains include:

Oncology: Both quinoline and piperidine derivatives have been extensively studied as anticancer agents. mdpi.comnih.gov The N-oxide functionality itself can confer cytotoxic properties, particularly under hypoxic conditions found in solid tumors. nih.gov

Infectious Diseases: Given the well-documented antimalarial and antibacterial activities of various quinoline-piperidine hybrids, this compound could be investigated as a potential agent against pathogens like Plasmodium falciparum or drug-resistant bacteria. rsc.orgnih.govnih.gov

Neuroscience: Piperidine derivatives are central to many CNS-active drugs. ijnrd.org The polarity and hydrogen-bonding capacity of the N-oxide group could modulate blood-brain barrier permeability and interaction with neurological targets.

Synthetic Chemistry: Currently, this compound is available commercially as a chemical building block. bldpharm.com Its unique structure, with a direct C-C bond between the two heterocyclic systems, makes it a valuable precursor for synthesizing more complex and highly functionalized molecules for various chemical and pharmaceutical applications.

The primary research focus for this compound may lie in its use as a starting material for creating libraries of novel derivatives to be screened for a wide range of biological activities.

Detailed Research Findings

While specific data for this compound is limited, research on structurally related quinoline-piperidine hybrids provides valuable insights into the potential of this scaffold. The following table summarizes the antiplasmodium activity of novel 4-aminoquinoline-piperidine analogues, demonstrating the potency that can be achieved by combining these two moieties.

Data sourced from a study on novel quinoline-piperidine scaffolds as antiplasmodium agents. nih.gov NF54 is a chloroquine-sensitive strain, and K1 is a chloroquine-resistant strain of P. falciparum.

Compound Names Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxido-4-piperidin-4-ylquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-16-10-7-12(11-5-8-15-9-6-11)13-3-1-2-4-14(13)16/h1-4,7,10-11,15H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPWZHVNHWMCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=[N+](C3=CC=CC=C23)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722949
Record name 1-Oxo-4-(piperidin-4-yl)-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-79-3
Record name 1-Oxo-4-(piperidin-4-yl)-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4 Piperidin 4 Yl Quinoline 1 Oxide and Its Precursors

Convergent Synthetic Approaches Towards the Quinoline (B57606) Core

The synthesis of the quinoline framework is a foundational aspect of organic chemistry, with numerous established and modern methods available. A convergent approach, where the aniline-derived portion and the three-carbon unit that will form the pyridine (B92270) ring are prepared separately and then combined, is often employed.

Precursor Synthesis and Functionalization for Quinoline Cyclization

The precursors for quinoline synthesis are typically anilines and a three-carbon component, often in the form of an α,β-unsaturated aldehyde or ketone, or a β-dicarbonyl compound. researchgate.net The nature of the aniline (B41778) precursor is crucial as its substituents will be present on the benzene (B151609) portion of the resulting quinoline ring. For instance, reacting a substituted aniline allows for the synthesis of quinoline derivatives with specific functional groups on the carbocyclic ring. pharmaguideline.com

The three-carbon unit can be derived from various sources. In the classic Skraup synthesis, glycerol (B35011) is dehydrated in the presence of sulfuric acid to form acrolein in situ. iipseries.orgnih.gov In other methods, such as the Combes synthesis or the Conrad-Limpach-Knorr synthesis, β-dicarbonyl compounds like acetylacetone (B45752) or β-ketoesters (e.g., ethyl acetoacetate) are used as the three-carbon precursor. pharmaguideline.comiipseries.org Functionalization of these precursors prior to cyclization is a key strategy for introducing desired substituents onto the final quinoline molecule.

Classical and Modern Quinoline Ring Formation Reactions

A variety of named reactions have been developed for the construction of the quinoline ring system, each offering a route to different substitution patterns. nih.gov

Classical Methods: These acid-catalyzed cyclization reactions have been the cornerstone of quinoline synthesis for over a century. researchgate.netnih.gov

Skraup Synthesis : This method involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce an unsubstituted quinoline. nih.govnih.gov

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones with anilines in the presence of an acid catalyst. researchgate.netnih.gov

Combes Synthesis : This reaction condenses an aniline with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions to yield a 2,4-disubstituted quinoline. pharmaguideline.comiipseries.org

Friedländer Synthesis : This involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, typically under basic or acidic catalysis, to form substituted quinolines. pharmaguideline.comnih.gov

Gould-Jacobs Reaction : This pathway reacts an aniline with diethyl ethoxymethylenemalonate, leading to the formation of 4-hydroxyquinolines, which are valuable intermediates. nih.govmdpi.com

Pfitzinger Reaction : This method uses isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. pharmaguideline.comiipseries.org

Interactive Table 1: Comparison of Classical Quinoline Synthesis Methods

Reaction Name Aniline Precursor Carbon Precursor Key Reagents/Conditions Typical Product
Skraup Synthesis Aniline Glycerol H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) Unsubstituted Quinoline pharmaguideline.com
Doebner-von Miller Aniline α,β-Unsaturated Carbonyl Acid Catalyst (e.g., HCl) 2- and/or 4-Substituted Quinolines researchgate.net
Combes Synthesis Aniline 1,3-Dicarbonyl Compound Acid Catalyst (e.g., H₂SO₄) 2,4-Disubstituted Quinolines iipseries.org
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone Compound with α-Methylene Group Acid or Base Catalysis 2,3-Disubstituted Quinolines pharmaguideline.com
Gould-Jacobs Reaction Aniline Diethyl ethoxymethylenemalonate Thermal Cyclization 4-Hydroxyquinoline-3-carboxylates nih.govmdpi.com
Pfitzinger Reaction Isatin Carbonyl Compound Strong Base (e.g., KOH) Quinoline-4-carboxylic Acids iipseries.org

Modern Methods: More recent advancements focus on improving efficiency, regioselectivity, and substrate scope, often employing transition-metal catalysts. mdpi.com Strategies include copper- or cobalt-catalyzed C-H activation and annulation reactions that can construct the quinoline ring from simpler starting materials under milder conditions. mdpi.comorganic-chemistry.org Photocatalytic and metal-free oxidative cyclizations have also emerged as powerful alternatives. mdpi.com

Incorporation of the Piperidine (B6355638) Moiety

Attaching the piperidine ring via a C-C bond to the 4-position of the quinoline core is a critical and challenging step in the synthesis of the target compound.

Strategies for C-C Bond Formation at the 4-Position of Quinoline

Directly forming a C-C bond at the C4 position of a pre-formed quinoline ring can be accomplished through several strategic approaches. A highly effective and common method involves the use of transition-metal-catalyzed cross-coupling reactions.

A plausible synthetic route would be:

Synthesis of a 4-Haloquinoline : This key intermediate can be prepared from a 4-quinolone. 4-Quinolones are readily accessible via methods like the Gould-Jacobs or Conrad-Limpach reactions. pharmaguideline.commdpi.com The hydroxyl group of the 4-quinolone can then be converted to a halogen (e.g., chlorine or bromine) using standard halogenating agents like phosphorus oxychloride (POCl₃).

Preparation of a Piperidine-4-yl Organometallic Reagent : A 4-halopiperidine (with the nitrogen atom appropriately protected) can be converted into an organometallic species, such as a Grignard reagent, an organozinc reagent, or, more commonly, a boronic acid or boronic ester for use in Suzuki coupling.

Cross-Coupling Reaction : A Suzuki, Stille, or Negishi cross-coupling reaction between the 4-haloquinoline and the piperidine-4-yl organometallic reagent would form the desired C-C bond at the C4 position.

Alternative strategies include reactions that build the quinoline ring with a pre-installed functional group at C4 that can be elaborated into the piperidine ring. The Pfitzinger reaction, for instance, yields a quinoline-4-carboxylic acid, which provides a handle for further chemical transformations. iipseries.org

Interactive Table 2: Potential Strategies for C4-Piperidinyl Installation

Strategy Quinoline Intermediate Piperidine Reagent Key Reaction Type Description
Suzuki Coupling 4-Haloquinoline N-Protected Piperidine-4-boronic acid/ester Palladium-catalyzed Cross-Coupling Coupling of a halogenated quinoline with a piperidinylboron compound.
Pfitzinger-based Quinoline-4-carboxylic acid - Curtius/Hofmann/Lossen Rearrangement Conversion of the carboxylic acid to an amine, followed by elaboration to the piperidine ring.
Reductive Amination 4-Formylquinoline Piperidine Reductive Amination Forms a C-N linkage (aminomethyl), not a direct C-C bond as required for the target compound. nih.gov
Friedel-Crafts type Activated Quinoline Piperidine derivative Electrophilic Aromatic Substitution Generally difficult on the electron-deficient pyridine ring of quinoline without activation.

Stereoselective Synthesis Considerations for the Piperidine Linkage

The piperidine ring itself is a source of stereoisomerism. For the synthesis of specific stereoisomers of 4-Piperidin-4-YL-quinoline 1-oxide, stereocontrol is essential. This is typically achieved by using a pre-formed, enantiomerically pure piperidine building block in the coupling step.

The stereoselective synthesis of substituted piperidines is a well-developed field. nih.gov One effective approach involves a gold-catalyzed cyclization of N-homopropargyl amides, which can produce highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov Another method describes the stereoselective synthesis of a (3R,4S)-3-amino-4-methyl pyrrolidine, which is a structural component of certain quinoline antibacterial agents, highlighting the importance of stereocontrolled synthesis of heterocyclic fragments. elsevier.com By starting with chiral precursors, such as those derived from chiral sulfinyl imines, it is possible to prepare enantiomerically pure piperidine fragments that can then be coupled to the quinoline core, ensuring the final product has the desired stereochemistry. nih.gov

N-Oxidation Methodologies for the Quinoline Ring System

The final step in the synthesis is the oxidation of the quinoline nitrogen atom to form the corresponding N-oxide. This transformation is generally straightforward and can be achieved with a variety of oxidizing agents. The formation of the N-oxide not only completes the target molecule's structure but is also a common strategy in quinoline chemistry to activate the ring, particularly at the C2 and C4 positions, for nucleophilic substitution or other functionalizations. researchgate.netnih.gov

Common reagents for the N-oxidation of pyridines and quinolines include:

Peroxycarboxylic acids : meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation. rsc.org

Hydrogen Peroxide : Often used in conjunction with an acid like acetic acid or under specific catalytic conditions.

Dioxiranes : Dimethyldioxirane (DMDO), generated in situ from acetone (B3395972) and Oxone, is a powerful yet mild oxidant for N-oxidation. researchgate.net

The choice of reagent can depend on the other functional groups present in the molecule to avoid unwanted side reactions. The reaction is typically high-yielding. researchgate.net

Interactive Table 3: Common Reagents for Quinoline N-Oxidation

Reagent Abbreviation Typical Solvent Conditions Reference
meta-Chloroperoxybenzoic acid m-CPBA Dichloromethane (B109758) (DCM), Chloroform (B151607) Room Temperature rsc.org
Hydrogen Peroxide / Acetic Acid H₂O₂ / AcOH Acetic Acid Elevated Temperature -
Dimethyldioxirane DMDO Acetone 0°C to Room Temperature researchgate.net

Oxidative Reagents and Reaction Conditions for N-Oxide Formation

The conversion of the quinoline nitrogen in the precursor molecule to its corresponding N-oxide is a critical step. This transformation is accomplished using various oxidative reagents. The choice of reagent and reaction conditions is crucial to ensure high yield and to avoid unwanted side reactions, such as oxidation of other parts of the molecule or, in this specific case, the piperidine nitrogen.

Commonly employed methods for the N-oxidation of aza-aromatic compounds like quinoline involve peroxy acids or hydrogen peroxide in the presence of a catalyst. youtube.com Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective and widely used for this purpose. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform at or below room temperature.

Hydrogen peroxide is a greener alternative, but its reaction with the relatively unreactive quinoline nitrogen often requires activation, for example, by using it in conjunction with acetic acid or a metal catalyst. youtube.com However, care must be taken as oxidation with hydrogen peroxide under alkaline conditions can lead to epoxidation of the quinone derivatives of quinoline. clockss.org

The synthesis of heterocyclic N-oxides is a well-established field, with early examples like chlordiazepoxide being synthesized from a quinazoline (B50416) N-oxide intermediate formed by reacting an oxime with chloroacetyl chloride. nih.gov While the specific substrate differs, the underlying principle of N-oxidation is transferable.

Table 1: Common Oxidative Reagents for Quinoline N-Oxidation

Oxidative Reagent Typical Solvents Typical Conditions
meta-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane (DCM), Chloroform 0°C to room temperature
Hydrogen Peroxide / Acetic Acid Acetic Acid, Water Elevated temperatures (e.g., 70-80°C)
Hydrogen Peroxide / Methyltrioxorhenium (MTO) Dichloromethane, Ethanol (B145695) Room temperature

This interactive table provides a summary of common reagents. Users can sort and filter the data as needed.

Regioselectivity in Quinoline N-Oxidation

The molecule 4-Piperidin-4-YL-quinoline contains two nitrogen atoms: one in the quinoline ring and one in the piperidine ring. These two nitrogen atoms exhibit different basicity and nucleophilicity, which is the key determinant for the regioselectivity of the N-oxidation reaction. The piperidine nitrogen, being a secondary aliphatic amine, is significantly more basic and nucleophilic than the sp²-hybridized nitrogen of the quinoline ring, which is part of an aromatic system.

Consequently, direct treatment of 4-Piperidin-4-YL-quinoline with an oxidizing agent would likely result in preferential oxidation of the more reactive piperidine nitrogen. To achieve selective oxidation at the desired quinoline nitrogen, a protecting group strategy is often necessary. The piperidine nitrogen can be temporarily protected, for example, as a carbamate (B1207046) (e.g., Boc-protected) or an amide. This protection decreases the nucleophilicity of the piperidine nitrogen, thereby directing the oxidant to attack the quinoline nitrogen. Following the successful N-oxidation of the quinoline moiety, the protecting group can be removed to yield the target compound, this compound.

While much of the literature on quinoline N-oxide regioselectivity focuses on the subsequent C-H functionalization at positions like C2 or C8 acs.orgacs.orgmdpi.com, the initial selective oxidation of the nitrogen atom itself is a fundamental challenge dictated by the electronic properties of the substrate.

Total Synthesis Routes and Optimization Studies for this compound

Stage 1: Synthesis of 4-Piperidin-4-yl-quinoline

The most common approach to synthesize the precursor involves the nucleophilic aromatic substitution (SNAr) of a 4-haloquinoline, typically 4-chloroquinoline (B167314), with a suitable piperidine synthon. For this specific target, the reaction would be between 4-chloroquinoline and 4-aminopiperidine (B84694) or a related derivative where the piperidine ring is pre-formed.

An alternative strategy involves coupling 4-chloroquinoline with a protected piperidin-4-one derivative, followed by reductive amination. The synthesis of related 4-piperazinyl-quinoline derivatives often follows a similar path, reacting 4-chloroquinoline with a piperazine (B1678402) derivative. nih.govnih.gov

Optimization of this coupling step would involve screening various parameters:

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate SNAr reactions.

Base: An organic or inorganic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often required to scavenge the HCl produced during the reaction.

Temperature: The reaction may require heating to proceed at a reasonable rate, with temperatures ranging from 80°C to 150°C.

Catalyst: In some cases, palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) could be an alternative to SNAr, offering potentially milder conditions.

Stage 2: N-Oxidation

Once the 4-piperidin-4-yl-quinoline precursor is obtained and purified (and the piperidine nitrogen protected, if necessary), the N-oxidation is carried out as described in section 2.3.1. Optimization of this step would focus on:

Choice of Oxidant: Comparing the efficacy and selectivity of different oxidants like m-CPBA and H₂O₂-based systems.

Stoichiometry: Using the minimum effective amount of oxidant (typically 1.0 to 1.5 equivalents) to minimize over-oxidation or side reactions.

Reaction Time and Temperature: Monitoring the reaction by TLC or LC-MS to determine the point of maximum conversion and prevent product degradation.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to reduce environmental impact. ijpsjournal.comnih.gov Traditional methods for synthesizing the quinoline core, such as the Skraup, Doebner-von Miller, or Friedländer syntheses, are often criticized for their harsh reaction conditions, use of hazardous chemicals, and poor atom economy. nih.govresearchgate.net

Applying green chemistry principles to the proposed synthesis of this compound would involve several considerations:

Greener Precursor Synthesis: Instead of traditional named reactions, modern methods for quinoline synthesis may be employed. These include using environmentally benign catalysts like formic acid or employing heterogeneous catalysts that can be easily recovered and reused. ijpsjournal.comnumberanalytics.com Nanocatalyst-based methods, which can proceed under solvent-free conditions with high efficiency, represent a significant advancement. nih.gov

Atom Economy: The proposed SNAr reaction for coupling the piperidine and quinoline moieties is generally atom-economical. Catalytic coupling methods could further improve this aspect.

Safer Solvents and Reagents: For the N-oxidation step, replacing chlorinated solvents with greener alternatives like ethanol or ethyl acetate (B1210297) would be beneficial. Using hydrogen peroxide as the oxidant instead of peroxy acids is also a step towards a greener process, as the only byproduct is water.

Energy Efficiency: Exploring microwave-assisted or ultrasound-assisted synthesis for both the coupling and oxidation steps could significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly. numberanalytics.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-Piperidin-4-yl-quinoline
Quinoline
Piperidine
meta-Chloroperoxybenzoic acid (m-CPBA)
Hydrogen Peroxide
Dichloromethane (DCM)
Chloroform
Acetic Acid
Methyltrioxorhenium (MTO)
Ethanol
Peracetic Acid
Ethyl Acetate
Chlordiazepoxide
4-Chloroquinoline
4-Aminopiperidine
Triethylamine
Diisopropylethylamine
Potassium Carbonate
N,N-Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
N-Methyl-2-pyrrolidone (NMP)

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 Piperidin 4 Yl Quinoline 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Multi-Dimensional NMR Experiments for Assignment of Molecular Connectivity

To definitively assign the proton (¹H) and carbon (¹³C) signals of 4-Piperidin-4-YL-quinoline 1-oxide, a suite of multi-dimensional NMR experiments is employed. While specific data for the title compound is not available in the provided search results, the general methodology for similar quinoline (B57606) N-oxides and piperidine (B6355638) derivatives can be described.

A standard analysis would begin with one-dimensional ¹H and ¹³C NMR spectra. For quinoline N-oxide itself, characteristic signals are observed, which serve as a reference. rsc.orgrsc.orgspectrabase.com For instance, typical ¹H NMR spectra of quinoline N-oxides show distinct signals for the aromatic protons, which are influenced by the electronic effects of the N-oxide group. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Quinoline N-Oxide Derivatives This table is illustrative, based on data for related compounds, as specific data for this compound was not found.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2 ~8.5 ~135
3 ~7.3 ~121
5 ~8.7 ~141
6 ~7.7 ~130
7 ~7.6 ~128
8 ~7.8 ~126
8a - ~130
4a - ~120

Data derived from analogous quinoline N-oxide structures. rsc.orgrsc.org

Dynamic NMR Studies of Conformational Changes

The piperidine ring in this compound is not static and can undergo conformational changes, primarily chair-to-chair interconversion. Dynamic NMR (DNMR) spectroscopy is the premier technique for investigating such processes. optica.orgoptica.orgresearchgate.net By recording NMR spectra at variable temperatures, the rates of these conformational exchanges can be determined.

At room temperature, if the conformational exchange is fast on the NMR timescale, the signals for the axial and equatorial protons on the piperidine ring will appear as averaged, potentially broad, signals. As the temperature is lowered, the rate of interconversion decreases. At a certain temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons begin to resolve. Further cooling leads to sharp, distinct signals for each conformer. From the coalescence temperature and the separation of the signals at low temperatures, the activation energy barrier for the conformational change can be calculated. nih.gov Such studies provide critical insight into the flexibility and conformational preferences of the piperidine moiety. optica.orgoptica.orgresearchgate.net

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. algimed.com This accuracy allows for the determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with the calculated mass for the predicted molecular formula (C₁₄H₁₆N₂O), the identity of the compound can be confirmed with a high degree of confidence. rsc.orgrsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. algimed.com

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, which provides valuable structural information. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom ([M+H-O]⁺). researchgate.netresearchgate.net This neutral loss of 16 Da is a strong indicator of the N-oxide functionality. researchgate.netresearchgate.net Other expected fragmentation patterns would involve the cleavage of the piperidine ring and the loss of fragments from the quinoline core. The analysis of these fragmentation pathways allows for a detailed confirmation of the connectivity of the molecule. For example, the fragmentation of related N-oxide compounds has been studied to differentiate them from hydroxylated isomers. researchgate.netresearchgate.net

Table 2: Predicted Key MS/MS Fragments for this compound This table is predictive, as specific experimental data was not found.

Fragment Ion (m/z) Proposed Structure/Loss
[M+H]⁺ Protonated molecular ion
[M+H - 16]⁺ Loss of oxygen from the N-oxide

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of the chemical bonds within the molecule.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the functional groups present. A prominent feature in the IR spectrum would be the N-O stretching vibration, which is typically strong and appears in the region of 1200-1300 cm⁻¹. The spectra would also show characteristic absorptions for the C-H stretching and bending vibrations of the aromatic quinoline ring and the aliphatic piperidine ring. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. While specific spectra for the title compound are not available, data for related piperazine (B1678402) derivatives have been reported, confirming the utility of these techniques in identifying key functional groups. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound This table is illustrative and based on typical group frequencies.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-O Stretch 1200 - 1300
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C/C=N Stretch 1400 - 1600

Characterization of Key Functional Groups

The infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy techniques are instrumental in identifying the key functional groups within this compound. The N-oxide group in the quinoline ring, the piperidine ring, and the aromatic system each exhibit characteristic spectroscopic signatures.

The N-oxide functional group significantly influences the electronic distribution within the quinoline ring, which is observable in both IR and NMR spectra. The N-O stretching vibration in quinoline N-oxides typically appears in the region of 1200-1300 cm⁻¹. In comparison to quinoline, the N-oxide group causes a downfield shift of the protons on the quinoline ring in the ¹H NMR spectrum, particularly for the protons at positions 2 and 8. rsc.org

The piperidine moiety introduces characteristic C-H stretching vibrations in the IR spectrum, typically observed between 2850 and 2950 cm⁻¹. The presence of the N-H bond in the piperidine ring would also give rise to a stretching vibration in the region of 3300-3500 cm⁻¹. In the ¹³C NMR spectrum, the saturated carbons of the piperidine ring will appear at significantly higher fields (lower ppm values) compared to the aromatic carbons of the quinoline ring.

Table 1: Expected Spectroscopic Data for Key Functional Groups

Functional GroupSpectroscopic TechniqueExpected Observation
Quinoline N-oxideFT-IRN-O stretch: ~1250 cm⁻¹
¹H NMRDownfield shift of quinoline protons
¹³C NMRCharacteristic shifts for aromatic carbons
PiperidineFT-IRC-H stretch: 2850-2950 cm⁻¹, N-H stretch: 3300-3500 cm⁻¹
¹³C NMRAliphatic carbon signals in the upfield region

Hydrogen Bonding Network Analysis

The presence of the N-oxide oxygen and the N-H proton of the piperidine ring makes this compound a candidate for forming intermolecular and potentially intramolecular hydrogen bonds. The N-oxide oxygen is a strong hydrogen bond acceptor.

In the solid state, it is highly probable that the N-H group of the piperidine ring of one molecule will form a hydrogen bond with the N-oxide oxygen atom of a neighboring molecule. This interaction can lead to the formation of one-dimensional chains or more complex three-dimensional networks, significantly influencing the crystal packing. mdpi.com The presence of these hydrogen bonds can be confirmed by X-ray diffraction studies and inferred from the broadening and shifting of the N-H stretching band in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The quinoline ring system exhibits characteristic π→π* transitions. The introduction of the N-oxide group extends the conjugation and typically results in a red shift (bathochromic shift) of the absorption maxima compared to the parent quinoline. researchgate.net

The electronic transitions in this compound are expected to be influenced by the interplay of the electron-donating piperidinyl group and the electron-withdrawing N-oxide group. The attachment of the piperidinyl group at the 4-position of the quinoline ring can further modify the energy of the electronic transitions. The solvent polarity can also play a significant role in the position of the absorption bands.

Table 2: Expected UV-Vis Absorption Data

TransitionExpected Wavelength Range (nm)
π→π* (Quinoline ring)300 - 350
n→π* (N-oxide)270 - 290

Note: These are estimated ranges and can vary based on solvent and substitution effects.

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the quinoline rings of adjacent molecules. As mentioned in the hydrogen bonding network analysis, the N-H···O=N hydrogen bonds are expected to be a dominant feature in the crystal packing. mdpi.com The analysis of the crystal structure would reveal the specific geometry and directionality of these interactions.

Computational Chemistry and Theoretical Studies of 4 Piperidin 4 Yl Quinoline 1 Oxide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which are key determinants of a compound's reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional structure of a molecule. unimib.it By calculating the electron density, DFT finds the lowest energy arrangement of atoms, known as the optimized molecular geometry. This process is crucial as the geometry dictates many of the molecule's properties. For related compounds like 1-(quinolin-3-yl)piperidin-2-ol (QPPO), DFT calculations have been employed to determine bond lengths, bond angles, and dihedral angles in the ground state. nih.gov These optimized structural parameters are the foundation for all further computational analyses.

Table 1: Representative Optimized Geometrical Parameters (DFT) Note: This table contains illustrative data for a piperidinyl-quinoline system based on typical computational outputs.

ParameterBond/AngleValue (Å/°)
Bond Length C-N (quinoline-piperidine)1.38 Å
C=C (quinoline ring)1.40 Å
C-C (piperidine ring)1.54 Å
Bond Angle C-N-C (piperidine)112.5°
C-C-N (quinoline)121.8°

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. semanticscholar.org For the analogous compound QPPO, the HOMO-LUMO energy gap was calculated to show that charge transfer occurs within the molecule. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Properties Note: Data based on findings for the analogous compound 1-(quinolin-3-yl)piperidin-2-ol (QPPO). nih.gov

ParameterEnergy (eV)
HOMO Energy -6.25 eV
LUMO Energy -1.13 eV
Energy Gap (ΔE) 5.12 eV

The Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) map is a visual tool used to understand the charge distribution in a molecule. researchgate.net It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding hydrogen bonding interactions. researchgate.net In quinoline-based structures, the nitrogen atom of the quinoline (B57606) ring and any oxygen atoms (like in the N-oxide group) are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. unimib.it Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different possible conformations of a molecule and their relative stabilities. nih.gov

Potential Energy Surface (PES) mapping is a theoretical method used to explore the conformational landscape of a molecule. It involves calculating the energy of the molecule as a function of one or more torsional angles. The resulting map reveals the various low-energy conformers (energy minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the flexibility of the piperidine (B6355638) ring and its orientation relative to the quinoline system, which can significantly influence the molecule's biological activity and physical properties.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models can simulate these solvent effects, showing how the presence of polar or non-polar solvent molecules can stabilize or destabilize certain conformations. For a molecule like 4-Piperidin-4-YL-quinoline 1-oxide, the polarity of the solvent could affect the orientation of the piperidinyl group and the accessibility of the N-oxide functional group, thereby altering its reactivity and interaction with other molecules. Studies on related quinolinone tautomers have demonstrated that stability can differ between the gas phase and solvents like ethanol (B145695). nih.gov

Spectroscopic Parameter Prediction using Computational Methods

Theoretical calculations are instrumental in interpreting experimental spectra or predicting them for uncharacterized compounds. Methods like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors of nuclei to predict ¹H and ¹³C NMR chemical shifts. tsijournals.com These predictions are valuable for assigning signals in experimental spectra.

For this compound, calculations would be performed on a geometry-optimized structure. The predicted chemical shifts for the quinoline N-oxide portion are influenced by the electron-withdrawing N-oxide group, which generally deshields nearby protons and carbons. rsc.orgchemicalbook.com Conversely, the piperidine ring protons and carbons would exhibit shifts typical for saturated heterocyclic systems. researchgate.net The linkage between the two rings at the C4 position of the quinoline would cause notable shifts for the adjacent protons and carbons. Studies on similar quinoline derivatives show a strong correlation between theoretical and experimental values. tsijournals.com

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts Note: This table presents illustrative chemical shift values for the core quinoline N-oxide and piperidine structures based on data from related compounds. Actual values for the complete molecule would be influenced by the direct linkage.

Atom TypeMoietyPredicted Chemical Shift (ppm)
¹HQuinoline N-oxide (H2, H8)8.5 - 8.8
¹HQuinoline N-oxide (other Ar-H)7.6 - 8.0
¹HPiperidine (Axial CH₂)~1.4
¹HPiperidine (Equatorial CH₂)~2.4
¹³CQuinoline N-oxide (C2, C8a)135 - 142
¹³CQuinoline N-oxide (other Ar-C)119 - 131
¹³CPiperidine (CH₂)24 - 55

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies. nih.gov The predicted spectrum for this compound would feature distinct bands corresponding to its functional groups.

The calculations help in assigning experimental bands to specific molecular motions, a task that can be complex due to the coupling of vibrations. nih.gov For instance, the aromatic C-H stretching vibrations of the quinoline ring are expected in the 3000–3100 cm⁻¹ region. nih.gov The piperidine ring would show characteristic aliphatic C-H stretching below 3000 cm⁻¹. researchgate.net The N-oxide group has a characteristic stretching frequency, and C-N vibrations are also identifiable. researchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental data, compensating for approximations in the theoretical model and the fact that calculations often model a molecule in the gas phase. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies Note: This table shows typical frequency ranges for the key functional groups based on computational studies of quinoline and piperidine derivatives.

Vibrational ModeMoietyPredicted Wavenumber (cm⁻¹)Reference
Aromatic C-H StretchQuinoline3000 - 3200 researchgate.net
Aliphatic C-H StretchPiperidine2850 - 2980 researchgate.net
C=C / C=N Ring StretchQuinoline1400 - 1640 researchgate.net
N-O StretchN-oxide~1300 researchgate.net
C-N StretchPiperidine/Quinoline1165 - 1295 researchgate.netresearchgate.net

Theoretical Investigations of Reaction Mechanisms Involving this compound

Computational chemistry can elucidate the step-by-step pathways of chemical reactions, including the synthesis of complex molecules. By modeling reactants, products, intermediates, and transition states, researchers can determine the most energetically favorable reaction pathway. For the synthesis of a substituted quinoline like this compound, established methods such as the Friedländer or Pfitzinger synthesis could be investigated computationally. nih.gov

Theoretical studies would involve mapping the potential energy surface of the reaction. This allows for the calculation of activation energies, which indicate the feasibility of a proposed reaction step. For example, in a palladium-catalyzed coupling reaction to attach the piperidine ring to the quinoline core, computational models could predict the efficiency of different catalysts and reaction conditions. mdpi.com Such investigations provide a deeper understanding beyond what can be observed in a laboratory setting and can guide the optimization of synthetic routes.

Ligand-Target Interactions: In Silico Modeling for Biological Relevance (excluding clinical)

The quinoline and piperidine scaffolds are present in many biologically active compounds, suggesting that this compound could have interesting biological properties. nih.govnih.gov In silico techniques are essential for predicting how a molecule might interact with a biological target, such as a protein or enzyme, which is a critical step in drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. rsc.org The simulation places the ligand into the binding site of the target protein and scores the different poses based on their steric and energetic compatibility.

For this compound, docking studies could be performed against various known protein targets for quinoline derivatives, such as topoisomerases or kinases. nih.gov The results would reveal the likely binding mode, identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the protein's active site. nih.gov For instance, the N-oxide group and the piperidine nitrogen could act as hydrogen bond acceptors or donors, respectively.

Table 3: Illustrative Key Interactions from Molecular Docking of Related Quinoline Compounds Note: This table is based on findings for other quinoline derivatives and illustrates the types of interactions that could be predicted for the target compound.

Protein TargetInteracting Amino Acid ResiduesType of InteractionReference
Topoisomerase ITYR, LYS, PHEPi-pi stacking, Hydrogen bonding nih.govnih.gov
Acetyl-CoA CarboxylaseARG, TYRHydrogen bonding, Hydrophobic nih.gov
Sigma 1 Receptor (S1R)TYR, GLUAromatic, Hydrogen bonding nih.gov

Following docking, the strength of the ligand-target interaction, or binding affinity, can be estimated. This is often expressed as a binding energy (e.g., in kcal/mol) or as an inhibitory constant (Ki) or IC50 value. nih.gov Lower binding energy values indicate a more stable complex and stronger binding.

These predictions help prioritize compounds for further experimental testing. While various scoring functions are used, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can provide more accurate estimations of binding affinity. Studies on similar quinoline-piperidine hybrids have shown binding affinities in the nanomolar to micromolar range against various targets. nih.govnih.gov Predicting a strong binding affinity for this compound against a specific target would provide a strong rationale for its synthesis and biological evaluation.

Table 4: Example Binding Affinity Predictions for Related Compounds Note: This table provides examples of binding affinities reported for various quinoline derivatives to illustrate the data obtained from such predictions.

Compound TypeProtein TargetPredicted/Measured AffinityReference
Piperidinylpiperidine-QuinolineAcetyl-CoA CarboxylaseIC50 = 172 nM nih.gov
Phenylpiperazine-PiperidineSigma 1 Receptor (S1R)Ki = 3.2 nM nih.gov
Thiazinanone-Quinoline HybridMRSA Murb proteinMIC = 48 µg/mL rsc.org
ThiopyranoquinolineCB1a PeptideBinding Affinity = -6.1 kcal/mol nih.gov

Derivatization and Structural Modification Strategies for 4 Piperidin 4 Yl Quinoline 1 Oxide Analogs

Synthesis of N-Substituted Piperidine (B6355638) Derivatives

A primary strategy for modifying the 4-piperidin-4-yl-quinoline 1-oxide scaffold involves the synthesis of N-substituted piperidine derivatives. This approach allows for the introduction of a wide range of functional groups, which can significantly influence the compound's physicochemical properties and biological activity.

Common synthetic routes to achieve N-substitution on the piperidine ring include:

Reductive Amination: This method involves the reaction of a piperidine with an aldehyde or ketone in the presence of a reducing agent. For instance, various quinoline (B57606) carboxaldehydes can be reacted with a piperidine derivative, followed by treatment with a reducing agent like sodium borohydride, to yield N-substituted products. nih.gov

Nucleophilic Substitution: Alkylation of the piperidine nitrogen can be achieved by reacting it with various alkyl halides. This straightforward method allows for the introduction of simple alkyl chains or more complex moieties.

Amide Coupling: Carboxylic acids can be coupled to the piperidine nitrogen using standard peptide coupling reagents to form amides. This introduces a polar amide bond and allows for the incorporation of a diverse array of substituents.

The choice of substituent on the piperidine nitrogen is critical and can be guided by the desired pharmacological profile. For example, the introduction of basic amine groups can enhance aqueous solubility, while lipophilic groups can improve membrane permeability.

Table 1: Examples of N-Substituted Piperidine Derivatives and their Synthetic Approaches

Derivative TypeSynthetic MethodReagents
N-AlkylReductive AminationAldehyde/Ketone, NaBH4
N-AcylAmide CouplingCarboxylic Acid, Coupling Agent
N-ArylBuchwald-Hartwig AminationAryl Halide, Palladium Catalyst

Modifications of the Quinoline Ring System

Halogenation: The introduction of halogen atoms, such as chlorine, fluorine, or bromine, at various positions on the quinoline ring can significantly impact the compound's properties. For example, the presence of a chlorine atom at the 7-position of the quinoline ring is a common feature in many biologically active quinoline derivatives. researchgate.net Halogenation can alter the electron distribution of the aromatic system, potentially enhancing interactions with biological targets.

Alkylation: The addition of alkyl groups to the quinoline ring can increase lipophilicity and introduce steric bulk, which may improve selectivity for a particular target. These modifications are typically achieved through Friedel-Crafts alkylation or by using organometallic reagents.

A study on quinoline carboxylic acid analogs highlighted that specific substitutions on the benzo portion of the quinoline ring are critical for their inhibitory activity. nih.gov This underscores the importance of systematically exploring different substitution patterns on the quinoline nucleus to optimize biological function.

Synthesis of Bioisosteric Replacements

Bioisosteric replacement is a powerful tool in medicinal chemistry used to improve the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. nih.gov In the context of this compound, bioisosteric replacements can be applied to both the piperidine and quinoline rings to enhance potency, reduce toxicity, or improve pharmacokinetic profiles.

For instance, the piperidine ring itself can be considered a bioisostere of other cyclic amines. In some cases, replacing the piperidine with a piperazine (B1678402) or morpholine (B109124) ring has been shown to be a viable strategy. nih.gov These modifications can alter the basicity and hydrogen bonding capacity of the molecule, potentially leading to improved biological activity.

Furthermore, within the quinoline ring system, nitrogen atoms can be strategically repositioned or other heterocyclic systems can be used as replacements to fine-tune the electronic properties and spatial arrangement of the molecule. The concept of bioisosterism extends to replacing a simple substituent with a more complex group that mimics its essential properties.

Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry approaches are often employed. These techniques allow for the rapid synthesis of large libraries of related compounds, facilitating the identification of structure-activity relationships.

A common combinatorial strategy involves a multi-component reaction where the core piperidone, an amine, and a quinoline derivative are reacted together in a one-pot synthesis. By varying each of these components, a diverse library of analogs can be generated. For example, a library could be created by reacting a set of substituted anilines with a piperidone precursor and a variety of quinoline aldehydes.

These libraries can then be screened for biological activity, and the "hit" compounds can be further optimized using the derivatization strategies discussed previously. This high-throughput approach accelerates the drug discovery process by quickly identifying promising lead compounds.

Structure-Activity Relationship (SAR) Studies: Design Principles and Synthetic Realization

Key design principles derived from SAR studies often include:

The importance of the piperidine nitrogen: The nature of the substituent on the piperidine nitrogen is often a key determinant of activity. SAR studies can reveal whether a basic, acidic, or neutral substituent is preferred and can guide the synthesis of analogs with optimized properties. nih.gov

The influence of quinoline ring substituents: The position and electronic nature of substituents on the quinoline ring can have a profound effect on activity. nih.gov For example, electron-withdrawing groups in certain positions might enhance activity, while bulky groups in other positions could be detrimental.

The role of the 1-oxide functionality: The N-oxide on the quinoline ring can influence the molecule's polarity, solubility, and metabolic fate. SAR studies can help determine if this group is essential for activity and whether it can be replaced with other functional groups.

The synthetic realization of these design principles involves the targeted synthesis of specific analogs that test the hypotheses generated from SAR data. For example, if SAR suggests that a hydrogen bond donor is required at a specific position, analogs incorporating functional groups capable of hydrogen bonding would be synthesized and evaluated. This iterative process of design, synthesis, and testing is central to the optimization of this compound analogs for their intended biological application.

Exploration of Biological Activities and Molecular Mechanisms Associated with 4 Piperidin 4 Yl Quinoline 1 Oxide Non Clinical Focus

In Vitro Assays for Molecular Target Identification and Validation

In vitro assays are fundamental for identifying the specific molecular targets with which a compound interacts. Research on analogues of 4-Piperidin-4-YL-quinoline 1-oxide suggests several classes of proteins, including enzymes and receptors, as potential targets.

The quinoline (B57606) core is a versatile scaffold for designing enzyme inhibitors. Studies on related compounds indicate that molecules with this structural motif can inhibit various kinases and metabolic enzymes, which are often implicated in cancer and metabolic diseases.

For instance, pyridine-quinoline hybrids have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and apoptosis. Other research has focused on 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, which show inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key enzyme in angiogenesis. Furthermore, compounds possessing a 1-(quinoline-4-carbonyl)piperidin-4-one structure have demonstrated potent, nanomolar inhibition of both isoforms of acetyl-CoA carboxylase (ACC1 and ACC2), crucial enzymes in fatty acid metabolism. These findings suggest that this compound could potentially exhibit inhibitory activity against a range of enzymes.

Table 1: Enzyme Inhibition by Structurally Related Quinoline Derivatives

Compound ClassEnzyme TargetInhibitory Concentration (IC₅₀)Reference
Piperidinylpiperidine-Quinoline Derivative (7a)Acetyl-CoA Carboxylase 1 (ACC1)189 nM
Piperidinylpiperidine-Quinoline Derivative (7a)Acetyl-CoA Carboxylase 2 (ACC2)172 nM
7-Chloro-4-(piperazin-1-yl)quinoline Derivative (4q)VEGFR-II1.38 µM
Pyridine-Quinoline Hybrid (II)PIM-1 KinasePotent Inhibition (IC₅₀ not specified)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Quinoline-based structures have been successfully developed as ligands for various G-protein coupled receptors (GPCRs) and ion channels.

A notable example comes from enantiomerically pure perhydroquinoline derivatives, which are structurally analogous to the piperidine-quinoline core. These compounds have been evaluated in competitive radioligand binding assays, revealing high affinity and selectivity for the κ-opioid receptor (KOR) over other opioid (μ and δ) and sigma (σ₁ and σ₂) receptors. The eutomer of one such compound displayed a sub-nanomolar KOR affinity (Ki = 0.81 nM). Other research has pointed to quinoline derivatives as potential antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and as dual modulators of the cysteinyl leukotriene receptor 1 (CysLT1R) and G protein-coupled bile acid receptor 1 (GPBAR1).

Table 2: Receptor Binding Affinity of a Related Perhydroquinoline Agonist ((4aR,8S,8aS)-4)

ReceptorBinding Affinity (Ki)Reference
κ-Opioid Receptor (KOR)0.81 nM
μ-Opioid Receptor (MOR)> 10,000 nM
δ-Opioid Receptor (DOR)170 nM
Sigma-1 (σ₁)1,500 nM
Sigma-2 (σ₂)2,200 nM

The modulation of protein-protein interactions (PPIs) represents a sophisticated mechanism of action. While not always the primary focus, the outcomes of enzyme inhibition and receptor binding often involve the disruption of critical PPIs. For example, the inhibition of kinase signaling cascades, such as those mediated by PIM-1 or VEGFR-II, inherently prevents the phosphorylation of substrate proteins, a key step that often enables subsequent protein-protein interactions. Similarly, the agonism or antagonism of a GPCR can influence its interaction with downstream signaling partners like G-proteins and β-arrestin, as demonstrated in studies with KOR agonists. Therefore, it is plausible that this compound could indirectly modulate PPIs as a consequence of its activity at specific enzyme or receptor targets.

Cellular Assays for Investigating Biological Responses (in specific cell lines)

Cellular assays provide insight into the physiological consequences of a compound's molecular interactions, such as its effects on cell health, growth, and death.

The anti-proliferative activity of quinoline derivatives has been extensively studied across numerous cancer cell lines. Related quinoline-piperidine and quinoline-piperazine compounds have demonstrated significant cytotoxic effects. For example, piperazine-linked quinolinequinones showed potent growth inhibition against renal (ACHN) and colon (HCT-116) cancer cell lines. Pyridine-quinoline hybrids were active against myeloid leukemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2) cancer cell lines, while showing lower cytotoxicity against normal human lung fibroblasts (Wi-38). Similarly, 4-aminoquinoline-piperidines were found to have low cytotoxicity against mammalian Chinese hamster ovarian (CHO) cells.

Table 3: Cytotoxicity and Anti-Proliferative Activity of Related Quinoline Compounds in Various Cell Lines

Compound ClassCell LineCell TypeActivity (IC₅₀ or GI%)Reference
Piperazine-Linked Quinolinequinone (QQ1)ACHNRenal CancerIC₅₀: 1.55 µM
7-Chloro-4-(piperazin-1-yl)quinoline (4q)MCF-7Breast CancerIC₅₀: 6.502 µM
7-Chloro-4-(piperazin-1-yl)quinoline (4q)PC-3Prostate CancerIC₅₀: 11.751 µM
Pyridine-Quinoline Hybrid (6e)HepG-2Liver CancerIC₅₀: 1.25 µM
Pyridine-Quinoline Hybrid (6e)Caco-2Colon CancerIC₅₀: 2.31 µM
Pyridine-Quinoline Hybrid (5b)Wi-38Normal Lung FibroblastIC₅₀: >100 µM
4-Aminoquinoline-Piperidine (11a)CHONormal OvarianIC₅₀: >10 µM

Compounds that inhibit cell proliferation often do so by inducing programmed cell death (apoptosis) or by halting the cell division cycle. Research into related N-heterocyclic compounds, including quinolines and quinoxaline (B1680401) N-oxides, has elucidated these mechanisms.

Studies have shown that pyridine-quinoline hybrids can significantly induce apoptosis and activate caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. Other quinolinequinones were found to inhibit cancer cell proliferation by causing cell cycle arrest. Quinoxaline 1,4-dioxides, which share the N-oxide feature, have been shown to induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. This is often accompanied by changes in the expression of regulatory proteins. For instance, studies on an indolo[2,3-b]quinoline derivative revealed that its cytotoxic effects were associated with the activation of caspase-3 and the tumor suppressor p53, along with the deactivation of proliferation markers like PCNA and Ki67.

Table 4: Effects of Related Compounds on Apoptosis and Cell Cycle

Compound ClassEffectCell LineKey FindingsReference
Pyridine-Quinoline Hybrid (6e)Apoptosis InductionHepG-266.8% apoptosis induction
Pyridine-Quinoline Hybrid (6e)Caspase ActivationHepG-2Significant activation of Caspase 3/7
Piperazine-Linked Quinolinequinone (QQ1)Cell Cycle ArrestACHNInhibited cell proliferation via cell cycle arrest
Quinoxaline 1,4-dioxide (DCQ)Apoptosis InductionT-84 (Colon)Significant increase in apoptotic cells
Quinoxaline 1,4-dioxide (AMQ)Cell Cycle ArrestT-84 (Colon)>60% of cells blocked at G2/M phase
Indolo[2,3-b]quinoline DerivativeProtein ModulationHepG-2Activation of caspase-3 and p53; deactivation of PCNA and Ki67

Signaling Pathway Analysis in Cellular Systems

The precise signaling pathways modulated by this compound are a subject of ongoing investigation. However, analysis of structurally related compounds provides significant insights into its potential cellular targets.

Compounds featuring the quinoline-piperidine scaffold have been identified as potent modulators of critical developmental and disease-related pathways. For instance, a series of 4-[3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl]piperidine derivatives were found to be antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. lookchem.com The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers. lookchem.com Inhibition of this pathway by these quinoline-piperidine compounds occurs at the nanomolar level, highlighting the scaffold's potential for potent and specific pathway modulation. lookchem.com

Furthermore, hybrid molecules incorporating a quinolone and a piperazine (B1678402) ring, such as certain ciprofloxacin (B1669076) derivatives, have demonstrated cytotoxic activity through the inhibition of topoisomerase I and II. nih.gov These enzymes are vital for managing DNA topology during replication and transcription, and their inhibition leads to cell cycle arrest and apoptosis. nih.gov Specifically, one such derivative induced cell cycle arrest at the S phase in melanoma cells. nih.gov

The N-oxide moiety also contributes significantly to the compound's potential mechanism. Quinoxaline 1,4-di-N-oxides, which are structurally analogous to quinoline N-oxides, are known to inhibit DNA synthesis. nih.gov This inhibition is a primary facet of their antibacterial action and suggests a direct interaction with the machinery of DNA replication. nih.gov

Related Scaffold Targeted Pathway/Enzyme Observed Effect Reference
4-[3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl]piperidineHedgehog (Hh) Signaling Pathway (Smoothened receptor)Antagonism of the Smo receptor, inhibition of the pathway. lookchem.com
Ciprofloxacin-Thiazolidinedione Hybrid (Piperazinyl quinolone)Topoisomerase I and IIInhibition of enzyme activity, cell cycle arrest at S phase. nih.gov
Quinoxaline 1,4-di-N-oxideDNA SynthesisComplete inhibition of DNA synthesis. nih.gov

Mechanistic Investigations of Anti-microbial or Anti-parasitic Activities

The chemical architecture of this compound suggests potential for anti-microbial and anti-parasitic action, a hypothesis supported by studies on related compounds.

The quinoline ring itself is a well-established pharmacophore in anti-microbial and anti-parasitic drug discovery. researchgate.net When combined with a piperazine or piperidine (B6355638) moiety at the C4 position, the resulting hybrid compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain quinoline-piperazine hybrids show potent activity against Staphylococcus aureus. nih.gov

The mechanism of action for the N-oxide derivatives appears to be linked to their bioreduction in hypoxic environments. Quinoxaline 1,4-di-N-oxides (QdNOs), for instance, are reduced to radical species that can cause direct DNA strand breaks with little sequence specificity. nih.gov This process involves the formation of a neutral radical that can directly abstract hydrogen atoms from the DNA backbone or fragment to produce highly reactive hydroxyl radicals. nih.gov This mechanism is particularly effective against non-replicating bacteria, which are often a major challenge in antibacterial therapy. nih.gov

In the context of anti-parasitic activity, a compound series based on a 4-Azaindole-2-piperidine structure, selected from a "Chagas box" of compounds, showed moderate activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. dndi.org This indicates that the piperidine moiety, when appropriately functionalized, can contribute to activity against kinetoplastid parasites.

Compound Class Proposed Mechanism Target Organism(s) Reference
Quinoline-piperazine hybridsUnspecified, likely multi-targetStaphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative) nih.gov
Quinoxaline 1,4-di-N-oxidesReductive activation to DNA-damaging radicalsE. coli, non-replicating bacteria nih.gov
4-Azaindole-2-piperidine derivativesUnspecifiedTrypanosoma cruzi dndi.org

Structure-Activity Relationship (SAR) Derivation from Biological Screening Data

Structure-activity relationship (SAR) studies on analogous scaffolds reveal key molecular determinants for biological activity, offering a predictive framework for derivatives of this compound.

The Quinoline Core: The substitution pattern on the quinoline ring is critical. For instance, in a series of 6,7-disubstituted 4-anilino-quinazoline derivatives acting as EGFR inhibitors, the presence of electron-donating groups at the 6 and 7 positions enhanced antiproliferative activity. mdpi.com This suggests that the electronic properties of the quinoline system heavily influence its interaction with biological targets.

The Piperidine Linker and Substitutions: The piperidine ring is not merely a linker but an active contributor to binding and potency.

Substitution: In a series of quinoline-based POLRMT inhibitors, attempts to introduce substituents like methyl, cyanide, or hydroxyl groups onto the piperidine ring led to diminished activity, indicating high sensitivity to chemical modifications in this region. acs.org

Ring Integrity: Modifications to the piperidine ring itself, such as replacing it with a morpholine (B109124), piperazine, or cyclobutyl moiety, resulted in a substantial loss of activity. acs.org This highlights the structural importance of the piperidine scaffold for optimal biological function in that series.

Positional Isomerism: In the development of hedgehog pathway inhibitors, the 4-[3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl]piperidinyl ring system was identified as one of the best core scaffolds. lookchem.com This underscores the importance of the attachment point on the piperidine ring.

The N-oxide Group: The N-oxide group is often essential for the biological activity of this class of compounds. For quinoxaline 1,4-di-N-oxides, the presence of both N-oxide groups is considered necessary for their antibacterial effects. nih.gov However, the side chain attached to the quinoxaline core is also a key determinant of activity, indicating a synergistic relationship between the N-oxide and other substituents. nih.gov

Molecular Moiety SAR Observation Impact on Activity Reference
Quinoline/Quinazoline (B50416) CoreIntroduction of electron-donating groups at positions 6 and 7.Increased antiproliferative activity. mdpi.com
Piperidine RingSubstitution with methyl, cyanide, or hydroxyl groups.Diminished inhibitory activity. acs.org
Piperidine RingReplacement with morpholine, piperazine, or cyclobutyl rings.Substantial loss of activity. acs.org
Piperidine RingReplacement of a 2-isoindoline with an indanone moiety.Potency was maintained in anti-AChE inhibitors. nih.gov
N-Oxide GroupPresence of two N-oxide groups in quinoxaline dioxides.Necessary for antibacterial activity. nih.gov

Pharmacology of Quinoline N-Oxides and Piperidine Compounds: Broader Contextual Review

The pharmacological potential of this compound can be contextualized by examining the broader, non-clinical activities of its core components: quinoline N-oxides and piperidine compounds.

Quinoline N-Oxides: Heterocyclic N-oxides are recognized as an important class of therapeutic agents. nih.gov They often function as prodrugs, which can be selectively reduced to highly reactive, cytotoxic free radicals within the hypoxic environments characteristic of solid tumors or anaerobic bacterial colonies. nih.gov This mechanism of "bioreductive activation" makes them promising candidates for targeted therapies. Quinoxaline 1,4-dioxides (QdNOs), close relatives of quinoline N-oxides, exemplify this, exhibiting a wide spectrum of biological activities including antibacterial, antitumor, and antiparasitic properties. mdpi.com Their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells is key to their function. mdpi.com

Piperidine Compounds: The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals and natural alkaloids. nih.gov Its ubiquity speaks to its favorable properties as a scaffold in drug design, contributing to desired pharmacokinetic and pharmacodynamic profiles.

CNS Activity: Many piperidine derivatives exhibit central nervous system activity. Donepezil, a well-known drug for Alzheimer's disease, is based on a 1-benzyl-4-substituted-piperidine structure and acts as a potent acetylcholinesterase inhibitor. nih.govnih.gov

Antiviral Activity: Novel series of piperidine-linked pyridine (B92270) analogues have been designed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov

Cardiovascular Activity: The compound AH-1058, a piperidine derivative, acts as a cardioselective L-type calcium channel blocker, demonstrating potential antiarrhythmic properties by binding to the alpha-1 subunit of the channel. wikipedia.org

Structural Backbone: 3-Phenylpiperidine serves as the parent compound for a variety of drugs, including antipsychotics and sigma receptor agonists. wikipedia.org The piperidine moiety is a foundational element for building complex molecules with diverse pharmacological effects. nih.gov

The combination of a bioreductively activated N-oxide with a versatile and pharmacologically privileged piperidine scaffold suggests a rich and complex pharmacological profile for compounds like this compound.

Analytical Methodologies for Research Scale Detection and Quantification of 4 Piperidin 4 Yl Quinoline 1 Oxide

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of organic molecules like 4-Piperidin-4-YL-quinoline 1-oxide, enabling the separation of the compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, quantification, and purification of non-volatile compounds. For quinoline (B57606) derivatives, reversed-phase HPLC is a common and effective approach. researchgate.net Method development for this compound would involve optimizing the separation on a non-polar stationary phase (like C18) with a polar mobile phase.

The development process focuses on selecting an appropriate column, mobile phase composition (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector. The quinoline 1-oxide moiety contains a strong chromophore, making UV detection a suitable choice. researchgate.net Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve good resolution of all components in a mixture. researchgate.net

Validation of the developed HPLC method would be crucial to ensure its reliability, and would typically involve assessing parameters such as linearity, accuracy, precision, specificity, and sensitivity (limit of detection and limit of quantification).

Table 1: Illustrative HPLC Parameters for Analysis of a Quinoline 1-Oxide Derivative

ParameterConditionRationale/Reference
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmCommonly used for separating moderately polar to non-polar aromatic compounds like quinoline derivatives. researchgate.net
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and ionization efficiency if coupled with mass spectrometry.
Gradient 10% B to 90% B over 20 minutesEnsures elution of compounds with a wide range of polarities. researchgate.net
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns of this dimension.
Detection UV Absorbance at ~254 nm and ~320 nmQuinoline systems show strong absorbance in the UV region. researchgate.net
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temp. 30 °CProvides reproducible retention times by controlling viscosity and separation kinetics.

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. The high polarity and low volatility of this compound, due to the N-oxide group and the basic piperidine (B6355638) nitrogen, make its direct analysis by GC challenging.

However, GC can be employed following a derivatization step. Chemical derivatization can be used to convert the polar N-H group of the piperidine and the polar N-oxide function into less polar, more volatile groups. For instance, silylation could be used to derivatize the piperidine nitrogen. The N-oxide itself can sometimes be analyzed directly or may undergo thermal degradation in the injector to the parent quinoline. Coupling GC with a mass spectrometer (GC-MS) would be essential for identifying the resulting derivatives or degradation products. nih.gov

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. rsc.org In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel. The plate is then developed in a chamber containing an appropriate solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. nih.gov The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. The spots are visualized, commonly under UV light where the quinoline ring will fluoresce or absorb light, or by staining with an agent like iodine vapor. nih.gov The relative positions of the spots (Rf values) indicate the progress of the reaction.

Table 2: Typical TLC System for Monitoring Synthesis of Quinoline Derivatives

ParameterDescriptionPurpose
Stationary Phase Silica gel 60 F254 platesThe polar stationary phase separates compounds based on polarity. F254 indicates a fluorescent indicator for UV visualization. nih.gov
Mobile Phase Ethyl Acetate / Hexane (e.g., 40:60 v/v)The ratio is optimized to achieve good separation between starting materials and products. rsc.orgnih.gov
Visualization UV lamp (254 nm and/or 365 nm)The aromatic quinoline ring allows for visualization by UV absorbance (quenching) or fluorescence. nih.gov
Staining Iodine vaporA general stain for organic compounds, appearing as brown spots. nih.gov

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods measure the interaction of electromagnetic radiation with a substance and are widely used for the quantitative analysis of compounds containing chromophores or fluorophores.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and robust method for quantifying compounds with absorbing functional groups (chromophores). The extended aromatic system of the quinoline 1-oxide core in this compound is an excellent chromophore, exhibiting characteristic absorption bands in the UV and potentially the visible region. researchgate.net

A typical UV-Vis spectrum of a quinoline derivative shows multiple absorption maxima (λ_max). nih.gov For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at a specific λ_max. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Table 3: Expected UV-Vis Absorption Maxima for a Quinoline 1-Oxide Structure

Compound TypeTypical λ_max (nm)Transition TypeReference
Quinoline~280, ~315π → π researchgate.net
Quinoline N-Oxide~255, ~330π → π rsc.org
Substituted Quinolines300 - 500π → π* and intramolecular charge transfer researchgate.net

Fluorescence spectroscopy is an exceptionally sensitive analytical technique that can be used for compounds that fluoresce (fluorophores). Many quinoline derivatives are known to be fluorescent, emitting light after being excited by light of a shorter wavelength. nih.gov The rigid, planar structure of the quinoline ring system is conducive to fluorescence.

If this compound is found to be fluorescent, this method can offer significantly lower detection limits compared to UV-Vis spectrophotometry. The analysis would involve determining the optimal excitation and emission wavelengths. A calibration curve of fluorescence intensity versus concentration would then be used for quantification. The technique is particularly valuable for detecting trace amounts of the compound. Some quinoline-based fluorophores have been developed as chemosensors, where their fluorescence is quenched or enhanced in the presence of a specific analyte. nih.gov

Electrochemical Methods for Detection

Electrochemical methods offer a range of techniques for the analysis of quinoline-based compounds due to their inherent redox properties. nih.gov These methods are often characterized by their simplicity, high selectivity, stability, and the ability to be performed with minimal sample preparation. nih.gov The choice of working electrode can significantly influence the performance of these methods, with modified electrodes often providing enhanced sensitivity and lower limits of detection. nih.gov

Voltammetry Techniques

Voltammetry involves applying a varying potential to a working electrode and measuring the resulting current, which is proportional to the concentration of the analyte. nih.gov For quinoline derivatives, this can provide both qualitative and quantitative information.

Cyclic Voltammetry (CV): This technique is frequently used to study the redox behavior of electroactive species. researchgate.net In the context of quinoline 1-oxide derivatives, CV can be employed to investigate their interaction with other molecules, such as superoxide (B77818) anion radicals. researchgate.net By observing the changes in the anodic and cathodic peak currents, researchers can deduce information about the compound's antioxidant activity and reaction mechanisms. researchgate.net For instance, a study on various quinoline derivatives demonstrated that their interaction with superoxide anion radicals could be quantified by the decrease in the anodic peak current of the radical. researchgate.net The electrochemical reduction of the N-oxide functional group back to the parent alkaloid has also been studied using voltammetry, confirming the reversibility of this process at certain electrodes. nih.gov

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive voltammetric technique used for determining the concentration of organic and inorganic species. nih.gov It offers improved resolution and lower detection limits compared to CV by applying pulses of potential superimposed on a linear potential sweep. nih.gov Research on quinoline yellow, a related compound, has shown that DPV can achieve very low limits of detection, in the nanomolar range, making it suitable for trace analysis. nih.gov The irreversible reduction peaks observed in DPV studies can be used for quantification. nih.gov

Square Wave Voltammetry (SWV): SWV is another sensitive pulse voltammetric technique that allows for rapid analysis. It has been reported for the detection of various quinoline-associated compounds. nih.gov

Below is a table summarizing typical parameters for voltammetric analysis of quinoline derivatives, which could be adapted for this compound.

Parameter Cyclic Voltammetry (CV) Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE) nih.govHanging Mercury Drop Electrode (HMDE), Renewable Amalgam Film Electrode (Hg(Ag)FE) nih.gov
Reference Electrode Ag/AgClAg/AgCl
Auxiliary Electrode Platinum wirePlatinum wire
Supporting Electrolyte 0.1 M HCl, Acetonitrile with supporting electrolyte researchgate.netnih.gov0.05 M HCl nih.gov
Scan Rate (for CV) 50-100 mV/s nih.govN/A
Pulse Amplitude (for DPV) N/A50 mV
Potential Range Dependent on the specific redox activity of the compound-0.2 V to -1.2 V (typical for reduction) nih.gov

Amperometry

Amperometry involves measuring the current at a fixed potential over time. This technique is particularly useful for the continuous monitoring of a substance, for example, in flow-injection analysis or as a detection method for liquid chromatography. While less commonly reported for complex quinoline derivatives compared to voltammetry, amperometric detection can be highly sensitive and selective, especially when coupled with a specific recognition element like an enzyme or in a biosensor setup. The choice of the fixed potential is critical and is typically determined from a prior voltammetric study, set at the peak potential of the analyte's oxidation or reduction.

Coupled Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

For the analysis of complex mixtures, such as those from biological matrices or synthetic reaction monitoring, coupled or hyphenated techniques are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. LC-MS is widely used for the identification and quantification of metabolites of drug candidates. For instance, LC-MS has been instrumental in identifying N-oxide metabolites of quinoline-containing compounds in liver microsomal incubations and rat bile. nih.gov The structural elucidation of alkaloid N-oxides, including confirmation of the additional oxygen atom, has been successfully achieved using LC-quadrupole-time-of-flight-mass spectrometry (LC-Q-ToF-MS). nih.gov

A typical LC-MS method for a compound like this compound would involve a reversed-phase HPLC separation followed by electrospray ionization (ESI) in positive ion mode, as the protonated molecule [M+H]⁺ is readily formed.

Parameter Value
LC Column C18 reversed-phase (e.g., 250 x 4.6 mm) nih.gov
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid (Gradient elution)
Flow Rate 0.5 - 1.0 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Time-of-Flight (TOF), Quadrupole, or Ion Trap
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, but its application to a compound like this compound may be limited by the compound's polarity and thermal stability. The N-oxide functional group and the piperidine ring make the molecule relatively non-volatile. Therefore, derivatization to increase volatility and thermal stability would likely be necessary for successful GC-MS analysis.

Development of Specialized Assays for Research Applications

For specific research applications, the development of specialized assays can provide high throughput and specific quantification.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a specific analyte. They can be used as the recognition element in sensors or as a solid-phase extraction (SPE) sorbent for sample clean-up and pre-concentration. Electrochemical sensors based on MIPs have been developed for the determination of quinine, demonstrating the potential of this technology for other quinoline derivatives. nih.gov A MIP-based assay for this compound could offer high selectivity, even in complex sample matrices.

Immunoassays: Although not found in the direct literature for this specific compound, the development of antibodies against this compound could enable highly specific and sensitive immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay). This would be particularly useful for high-throughput screening in biological research.

The development of such specialized assays often involves significant initial investment in terms of time and resources for the synthesis and characterization of the recognition elements (MIPs or antibodies) but can lead to robust and efficient analytical methods for routine research applications.

Potential Applications of 4 Piperidin 4 Yl Quinoline 1 Oxide Beyond Biological Systems

Role as a Synthetic Intermediate in Organic Synthesis

The true potential of 4-Piperidin-4-YL-quinoline 1-oxide in organic synthesis lies in its capacity to serve as a versatile intermediate. The quinoline (B57606) N-oxide structure is not merely a passive scaffold; the N-oxide functional group fundamentally alters the reactivity of the quinoline ring system. mdpi.com This activation facilitates a range of chemical transformations that are otherwise difficult to achieve with the parent quinoline.

The N-oxide group activates the heteroaromatic ring, making it more susceptible to both nucleophilic and electrophilic attacks. mdpi.com Research on quinoline N-oxides has demonstrated that this activation allows for selective functionalization, particularly at the C2 position. mdpi.comnih.gov Reactions such as arylation, amination, alkylation, and alkenylation can be directed to specific positions on the quinoline core, often under transition-metal catalysis. mdpi.comresearchgate.net The N-oxide can later be removed through deoxygenation reactions, providing a strategic pathway to complex, substituted quinolines that are valuable in medicinal and materials chemistry. mdpi.com

Furthermore, the piperidine (B6355638) moiety offers an additional site for chemical modification. The secondary amine within the piperidine ring is a nucleophile and a base, allowing it to participate in reactions like N-alkylation, N-acylation, and Mannich-type reactions. nih.govnih.gov This dual reactivity—the activated quinoline N-oxide ring and the functionalizable piperidine ring—makes this compound a powerful building block for creating a library of complex heterocyclic compounds.

Applications in Material Science and Polymer Chemistry

The distinct electronic and structural properties of this compound make it a candidate for the development of novel materials. Quinoline derivatives are already recognized for their use in material chemistry, and this compound's specific substitutions enhance its potential. mdpi.comnih.gov

Exploration as Ligands for Metal Complexes

Quinoline and its derivatives are widely employed as ligands in the field of organometallic chemistry. nih.govresearchgate.net The nitrogen atom of the quinoline ring and the oxygen of the N-oxide group in this compound can act as effective coordination sites for a variety of metal ions. Additionally, the nitrogen atom within the piperidine ring provides a third potential donor site. This polydentate character allows the molecule to form stable complexes with transition metals such as platinum, palladium, copper, and zinc. researchgate.netnih.govrsc.org

The formation of such metal complexes can lead to materials with unique catalytic, optical, or magnetic properties. researchgate.net For instance, piperazine-based ligands, which are structurally similar to the piperidine portion, are known to form robust metal complexes. biointerfaceresearch.com The specific geometry and electronic environment provided by the this compound ligand could be tuned to create complexes for applications ranging from catalysis to molecular electronics. nih.gov

Incorporation into Functional Materials

The incorporation of this compound into larger molecular or polymeric structures could yield functional materials with tailored properties. Research on related quinolinone compounds has shown their potential use as UV absorbers, optical brighteners, and luminophores in synthetic materials. researchgate.net The quinoline core is central to these photophysical properties.

Furthermore, the piperidine ring's secondary amine can serve as a reactive handle for polymerization. It could be used to graft the molecule onto polymer backbones or to act as a monomer in step-growth polymerization processes. The resulting polymers, containing the quinoline N-oxide moiety, could exhibit enhanced thermal stability, unique photoluminescence, or metal-chelating capabilities. The active research area of polymer-supported quinoline synthesis indicates the compatibility of the quinoline scaffold with polymer chemistry. researchgate.net

Catalytic Applications

The use of this compound in catalysis can be envisioned in two primary ways: as a ligand for metal-based catalysts or as an organocatalyst itself.

As a ligand, its ability to coordinate with transition metals is paramount. nih.gov The resulting metal complexes can function as homogeneous catalysts for a wide array of organic transformations. The electronic properties of the quinoline N-oxide and the steric bulk of the piperidine group can be used to fine-tune the activity and selectivity of the metallic center. researchgate.net

Beyond its role as a ligand, the N-oxide functionality itself has catalytic potential. Heteroaromatic N-oxides are known to act as catalysts in both metal-free and metal-catalyzed reactions, often serving as mild oxidants or as Lewis bases to activate substrates. mdpi.com The presence of multiple basic sites (the N-oxide oxygen and the two nitrogen atoms) allows the molecule to participate in a variety of catalytic cycles, particularly in reactions requiring proton transfer or substrate activation.

Role in Supramolecular Chemistry and Host-Guest Interactions

While direct research is limited, the structure of this compound is well-suited for applications in supramolecular chemistry. The molecule possesses key features required for forming non-covalent assemblies. The piperidine N-H group can act as a hydrogen bond donor, while the N-oxide oxygen and the two nitrogen atoms are effective hydrogen bond acceptors. These interactions can drive self-assembly into well-ordered, higher-order structures like chains or networks.

Additionally, the flat, aromatic surface of the quinoline ring can engage in π-π stacking interactions with other aromatic systems. This combination of hydrogen bonding and π-stacking capabilities makes it a promising candidate for use as a "guest" molecule within larger "host" cavities in host-guest chemistry, or as a building block for constructing complex supramolecular architectures.

Chemosensors and Diagnostic Tools (Research-Based Development)

The development of chemosensors for detecting specific ions or molecules is a significant area of research. The quinoline scaffold is an excellent platform for creating fluorescent sensors due to its inherent photophysical properties. acs.orgnih.gov The general principle involves coupling the fluorescent quinoline unit to a receptor site that can selectively bind to a target analyte.

In this compound, the quinoline N-oxide portion can serve as the fluorophore. The piperidine ring and the N-oxide oxygen can function as a binding site for analytes, particularly metal cations. Upon binding of a target ion, the electronic structure of the molecule would be perturbed, leading to a detectable change in its fluorescence emission (either enhancement or quenching). Research on other quinoline-based compounds has successfully demonstrated this principle for detecting ions like cobalt(II). rsc.org This suggests a clear, research-driven path toward developing novel chemosensors and diagnostic tools based on the this compound framework.

Interactive Table: Potential Non-Biological Applications

Application AreaKey Structural Feature(s)Potential Function
Organic Synthesis Activated Quinoline N-oxide, Reactive Piperidine NHVersatile intermediate for complex heterocycle synthesis. mdpi.com
Material Science Polydentate Ligand Sites (N, O), Aromatic CoreFormation of functional metal complexes, photoluminescent materials. researchgate.netresearchgate.net
Polymer Chemistry Reactive Piperidine NHMonomer or grafting agent for functional polymers. researchgate.net
Catalysis Metal-Coordinating N and O atoms, Lewis Basic N-OxideLigand for metal catalysts, organocatalyst. mdpi.comnih.gov
Supramolecular Chemistry H-bond Donors/Acceptors, Aromatic SurfaceBuilding block for self-assembly via H-bonding and π-π stacking.
Chemosensors Fluorescent Quinoline Core, Ion-Binding SitesFluorescent detection of metal ions or other analytes. rsc.orgacs.org

Future Research Directions and Perspectives on 4 Piperidin 4 Yl Quinoline 1 Oxide Chemistry

Emerging Synthetic Methodologies and Sustainable Synthesis

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. nih.govijpsjournal.com However, these approaches often necessitate harsh conditions, including high temperatures and the use of hazardous reagents, which pose environmental and economic challenges. nih.gov The future of synthesizing 4-Piperidin-4-YL-quinoline 1-oxide and its derivatives lies in the adoption of green and sustainable chemistry principles. ijpsjournal.comacs.org

Emerging methodologies focus on improving reaction efficiency while minimizing environmental impact. acs.org These include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. nih.govlew.ro

One-Pot and Multicomponent Reactions (MCRs): MCRs enhance atom economy by combining multiple starting materials in a single step to construct complex molecules, offering a highly efficient route to diverse quinoline scaffolds. nih.govrsc.org

Novel Catalysis: The development and use of eco-friendly catalysts, such as nanocatalysts, reusable heterogeneous catalysts, and metal-free catalytic systems, are central to sustainable synthesis. acs.orgrsc.orgmdpi.com For instance, nanocatalysts offer high efficiency and recyclability, overcoming drawbacks of traditional catalysts. acs.org

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a key objective. ijpsjournal.comacs.org

The application of these green approaches to the synthesis of this compound could provide more efficient, cost-effective, and environmentally friendly production routes.

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

Feature Traditional Methods (e.g., Skraup, Friedländer) Emerging Green Methods
Reaction Conditions High temperatures, long reaction times nih.gov Mild conditions, shorter reaction times nih.govlew.ro
Catalysts Often require stoichiometric, hazardous acids nih.gov Recyclable nanocatalysts, metal-free systems acs.orgrsc.org
Solvents Hazardous organic solvents nih.gov Water, ionic liquids, solvent-free conditions acs.orgrsc.org
Efficiency Often multi-step, lower yields, byproducts acs.org One-pot, high atom economy, higher yields nih.govrsc.org

| Environmental Impact | Significant waste and safety concerns nih.govijpsjournal.com | Reduced pollution and resource consumption acs.orgacs.org |

Advanced Spectroscopic Characterization and In Situ Monitoring

A thorough understanding of the structure, properties, and reaction dynamics of this compound requires advanced analytical techniques. While standard methods like NMR and mass spectrometry are fundamental, future research will benefit from a more sophisticated suite of spectroscopic tools.

Advanced Spectroscopic Techniques: UV/vis and FT-IR spectroscopy can provide significant insights into the electronic structure and functional groups, where substituents on the quinolone skeleton influence absorption bands. researchgate.netmdpi.com Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to study the generation of reactive oxygen species under specific conditions, which is particularly relevant for N-oxide compounds. researchgate.net

In Situ Monitoring: The use of in situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy, allows for real-time monitoring of reaction progress. rsc.org This approach can elucidate reaction mechanisms, identify transient intermediates, and optimize reaction conditions for the synthesis of quinolines. rsc.org Applying in situ monitoring to the synthesis of this compound would provide invaluable data on its formation kinetics and pathway.

Table 2: Spectroscopic Techniques for Characterization and Monitoring

Technique Application Information Gained
NMR (1H, 13C) Structural Elucidation Connectivity of atoms, chemical environment nih.gov
FT-IR Spectroscopy Functional Group Analysis Identification of characteristic bonds (e.g., N-O, C=C) mdpi.com
UV/Vis Spectroscopy Electronic Transitions Information on conjugation and electronic properties researchgate.netnih.gov
Mass Spectrometry Molecular Weight & Fragmentation Confirmation of molecular formula and structural fragments lew.ro
In Situ FTIR Real-Time Reaction Analysis Mechanistic insights, kinetic data, intermediate identification rsc.org

| X-ray Crystallography | 3D Molecular Structure | Precise bond lengths, bond angles, and conformation in solid state nih.govnih.gov |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery or Material Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science by processing vast datasets to identify patterns and make predictions. nih.govmdpi.com For a molecule like this compound, AI/ML can significantly accelerate its development trajectory.

Key applications include:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate potential protein targets for new drug candidates. nih.govharvard.edu

Predictive Modeling: ML models can predict various properties of a molecule, including its physicochemical characteristics, biological activity, binding affinity to targets, and potential toxicity, even before synthesis. mdpi.comnih.gov

Virtual Screening and Drug Design: AI can screen massive virtual libraries of compounds to identify promising hits and guide the design of new derivatives with optimized properties. nih.govjsr.org Deep learning models, for instance, can analyze chemical structures to predict efficacy and safety. nih.gov

Drug Repurposing: AI can identify potential new applications for existing drugs by analyzing their structural and biological data in the context of different diseases. mdpi.com

By integrating AI/ML, researchers can make more informed decisions, reducing the time and cost associated with traditional trial-and-error approaches in the development of new drugs or materials based on the this compound scaffold. nih.gov

Table 3: AI/ML Applications in the Development of this compound

AI/ML Application Objective Potential Impact
Target Identification Find novel protein targets for the compound. harvard.edu Accelerates the initial phase of drug discovery.
Property Prediction Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.comnih.gov Reduces late-stage failures by optimizing for safety and bioavailability early on.
Virtual Screening Identify derivatives with high predicted activity against a specific target. jsr.org Narrows down the number of compounds for expensive experimental testing.

| Generative Models | Design novel molecules with desired properties from scratch. jsr.org | Expands chemical space and creates innovative drug candidates. |

Exploration of Novel Reactivity Patterns

The quinoline N-oxide moiety is a versatile functional group that can participate in a wide range of chemical transformations, making it an excellent starting point for creating diverse molecular architectures. rsc.org Future research should focus on exploring the novel reactivity of this compound.

Potential areas of exploration include:

C-H Bond Functionalization: Direct C-H activation is a powerful strategy for modifying the quinoline core or the piperidine (B6355638) ring without the need for pre-functionalized substrates. rsc.orggoogle.com This could involve metal-catalyzed or metal-free methods to introduce new substituents at specific positions, such as the C8 position of the quinoline ring. rsc.org

Cycloaddition Reactions: The N-oxide group can act as a 1,3-dipole, participating in cycloaddition reactions to form complex fused heterocyclic systems. rsc.org

Skeletal Editing: Advanced synthetic methods allow for the direct editing of heterocyclic skeletons, such as swapping a nitrogen atom for a carbon atom. chinesechemsoc.org Applying such strategies to the quinoline N-oxide core could lead to fundamentally new molecular scaffolds. chinesechemsoc.org

Rearrangement Reactions: Quinoline N-oxides can undergo rearrangements, like the Claisen-type rearrangement, to yield functionalized quinoline derivatives. lew.ro

Investigating these and other reactions will expand the synthetic utility of this compound, enabling the creation of libraries of novel compounds for biological screening or material science applications.

Table 4: Potential Novel Reactions for this compound

Reaction Type Description Potential Outcome
Direct C-H Arylation Palladium-catalyzed coupling of the C-H bond with aryl halides. google.com Introduction of aryl groups to the quinoline core.
Direct Alkenylation Metal-free or metal-catalyzed C-H activation to form C-C double bonds. rsc.org Synthesis of vinyl-substituted quinoline derivatives.
[3+2] Cycloaddition Reaction with alkynes or alkenes where the N-oxide acts as a dipole. rsc.org Formation of novel fused heterocyclic systems.
Skeletal Editing Nitrogen-to-carbon atom swap within the quinoline ring. chinesechemsoc.org Conversion of the quinoline skeleton to a naphthalene-like core.

| Iridium-Catalyzed Amidation | Regioselective introduction of an amide group at the C8 position. google.com | Synthesis of C8-amidated quinoline N-oxide derivatives. |

Multi-Omics Approaches in Elucidating Biological Mechanisms (non-clinical)

To understand the biological effects of this compound at a systems level, multi-omics approaches are indispensable. These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive picture of cellular responses to a chemical compound. nih.govsunyempire.edu

A multi-omics investigation for this compound could involve:

Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated in cells upon exposure to the compound, revealing the cellular pathways that are affected. researchgate.net

Proteomics: To measure changes in the levels of thousands of proteins, identifying direct protein targets or downstream effects on cellular machinery. nih.gov

Metabolomics: To analyze changes in the cellular metabolome, which can reveal disruptions in metabolic pathways and provide insights into the compound's mechanism of action. nih.gov

By combining these datasets, researchers can construct detailed network models of the compound's biological activity, identify its mechanism of action, and discover potential off-target effects without prior knowledge of its specific targets. nih.govsunyempire.edu

Table 5: Application of Multi-Omics in Non-Clinical Studies

Omics Field Molecules Studied Biological Questions Answered
Transcriptomics RNA Which gene expression patterns are altered? Which signaling pathways are activated or inhibited? researchgate.net
Proteomics Proteins Which protein levels change? What are the direct binding partners or downstream protein targets? nih.gov
Metabolomics Metabolites How are metabolic pathways perturbed? What are the functional consequences of enzyme inhibition? nih.gov

| Lipidomics | Lipids | Does the compound affect cell membranes or lipid signaling pathways? nih.gov |

Design of Next-Generation Derivatives with Tailored Properties

The ultimate goal of future research on this compound is to use the knowledge gained from synthesis, characterization, and mechanistic studies to design next-generation derivatives with precisely tailored properties. nih.govresearchgate.net This involves a rational design approach where specific structural modifications are made to optimize desired characteristics.

This design process would be guided by:

Structure-Activity Relationships (SAR): Data from screening libraries of derivatives will establish clear SARs, indicating which structural features are crucial for activity and selectivity. nih.govnih.gov

Computational Modeling: AI/ML and molecular docking studies can predict how structural changes will affect binding to a target and other properties, guiding the design of more potent and selective compounds. nih.govnih.gov

Synthetic Feasibility: Knowledge of novel reactivity patterns will allow chemists to efficiently synthesize the designed molecules. nih.gov

For example, modifications could be made to the piperidine ring to enhance solubility or to the quinoline core to improve target selectivity and reduce off-target effects. nih.govnih.gov This iterative cycle of design, synthesis, and testing is key to developing derivatives with optimized profiles for specific applications, such as selective enzyme inhibitors or novel materials. nih.govnih.gov

Table 6: Strategies for Designing Next-Generation Derivatives

Desired Property Design Strategy Example Modification
Increased Potency Optimize interactions with the target's binding site. Introduce hydrogen bond donors/acceptors on the piperidine ring. nih.gov
Enhanced Selectivity Exploit differences between the target and off-targets. Add bulky groups to the quinoline core to prevent binding to smaller pockets. nih.gov
Improved Pharmacokinetics Modify physicochemical properties like solubility and metabolic stability. Replace metabolically labile groups; add polar functional groups. nih.gov

| Novel Biological Activity | Change the core scaffold or introduce pharmacophores for a new target class. | Use skeletal editing to create a new core or fuse another heterocyclic ring. chinesechemsoc.orgresearchgate.net |

Q & A

Q. How can research questions on this compound align with FINER criteria (Feasible, Novel, Ethical, Relevant)?

  • Example: "Does this compound inhibit STAT3 phosphorylation in 4-NQO-induced esophageal cancer models?"
  • FINER Check: Ensure murine models are ethically approved (IACUC), use novel STAT3 inhibitors as comparators, and align with oncology relevance .

Q. Tables

Key Analytical Techniques Application Reference
GC-MSPurity assessment, molecular ion detection
SHELXL refinementCrystallographic data resolution
4-NQO murine modelIn vivo tumorigenesis studies
LC-HRMSMetabolite identification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.